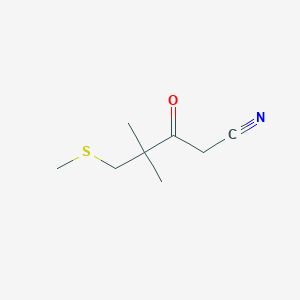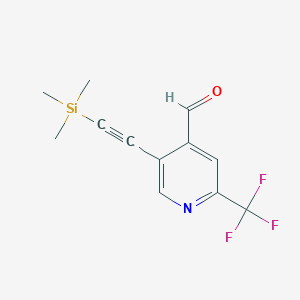
2-(Trifluoromethyl)-5-((trimethylsilyl)ethynyl)isonicotinaldehyde
Overview
Description
The compound “2-(Trifluoromethyl)-5-((trimethylsilyl)ethynyl)isonicotinaldehyde” is an organic compound containing a trifluoromethyl group (-CF3), a trimethylsilyl group ((CH3)3Si-), and an ethynyl group (-C≡CH). The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .
Chemical Reactions Analysis
Trifluoromethyl groups are known to be quite reactive and can participate in various types of chemical reactions . Similarly, trimethylsilyl groups are often used as protecting groups in organic synthesis, and can be removed under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, compounds with trifluoromethyl groups are often quite volatile and have low boiling points .Scientific Research Applications
Radical Ring Closures
One application involves the generation of carbon-centered radicals from bromides with tributyltin and tris(trimethylsilyl)silyl radicals, leading to radical ring closures. For instance, a study demonstrated the cyclization of a 2-isocyanatophenyl ethyl radical to afford products like 3,4-dihydro-1H-quinolin-2-one as the major outcome, showcasing the utility of similar structures in synthesizing complex heterocycles (Minin & Walton, 2003).
Trifluoromethylation of Carbonyl Compounds
Trifluoromethylation is another significant area of application, where (trifluoromethyl)trimethylsilane is used for introducing the CF3 group into organic molecules. A method employing ammonium bromides/KF catalysis facilitated the trifluoromethylation of aldehydes, ketones, and imides, highlighting the role of trimethylsilyl groups in modifying organic molecules (Mizuta et al., 2007).
Synthesis of α-Trifluoromethyl Amines
The synthesis of α-trifluoromethyl amines via aminofluoroalkylation represents a direct application of trimethylsilyl-protected α-trifluoroacetaldehyde derivatives. This process highlights the compound's utility in introducing trifluoromethyl groups into amino compounds, offering pathways to novel organofluorine compounds (Gong & Kato, 2002).
Organosilicon Chemistry
In organosilicon chemistry, compounds like 2-(Trifluoromethyl)-5-((trimethylsilyl)ethynyl)isonicotinaldehyde serve as precursors for synthesizing imines and amines containing organosilicon groups. This research demonstrates the compound's value in creating materials with potential applications in electronics and photonics (Safa et al., 2011).
Polyketide Synthesis
A triple-aldol cascade reaction utilizing tris(trimethylsilyl)silyl groups has been developed for the rapid assembly of polyketides, showcasing the role of trimethylsilyl groups in facilitating complex organic transformations. This methodology allows for the efficient synthesis of polyketides, highlighting the compound's importance in drug discovery and natural product synthesis (Albert & Yamamoto, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(trifluoromethyl)-5-(2-trimethylsilylethynyl)pyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NOSi/c1-18(2,3)5-4-9-7-16-11(12(13,14)15)6-10(9)8-17/h6-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBFNZIOSLSINU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CN=C(C=C1C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744623 | |
| Record name | 2-(Trifluoromethyl)-5-[(trimethylsilyl)ethynyl]pyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1356087-40-5 | |
| Record name | 2-(Trifluoromethyl)-5-[(trimethylsilyl)ethynyl]pyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-amino-4-[(tetrahydro-2H-pyran-4-ylmethyl)-amino]benzoate](/img/structure/B1456328.png)
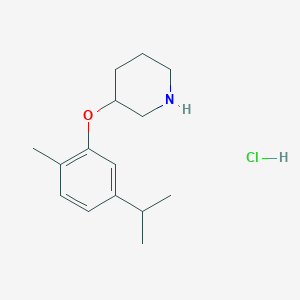
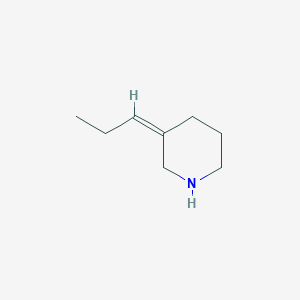
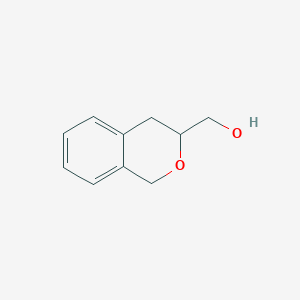
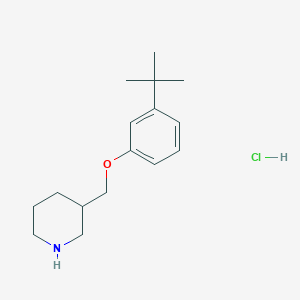
![Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456339.png)
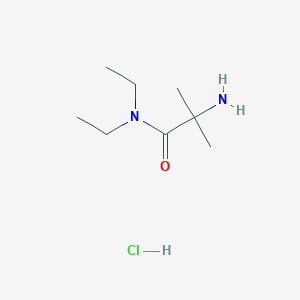
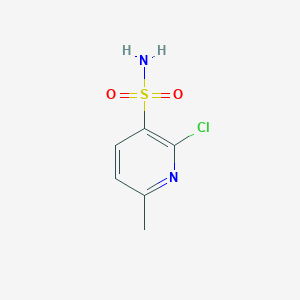
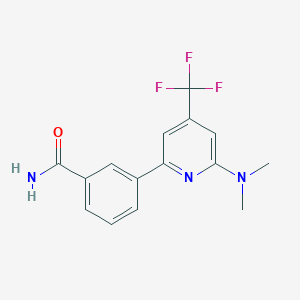
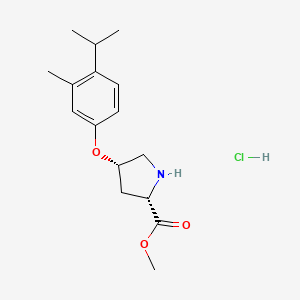

![1-Methyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1456347.png)
![4-[(Phenylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1456350.png)
